Acid Hydrolysis Stability: TBDMS Ether Is 20,000-Fold More Stable Than TMS Ether
The TBDMS ether in the target compound exhibits a relative acid hydrolysis stability of 20,000 compared to a baseline of 1 for the TMS ether, and 312-fold greater stability versus the TES ether (64) [1]. This means the TBDMS group survives acidic workup (e.g., 1 M HCl), silica gel chromatography, and mild Lewis acid-catalysed reactions that would cleave TMS or TES protection.
| Evidence Dimension | Relative acid hydrolysis stability (dimensionless scale) |
|---|---|
| Target Compound Data | TBDMS ether: relative stability = 20,000 |
| Comparator Or Baseline | TMS ether: relative stability = 1; TES ether: relative stability = 64 |
| Quantified Difference | TBDMS is 20,000× more stable than TMS; 312× more stable than TES |
| Conditions | Standard acid hydrolysis conditions (compiled from primary silyl ether stability literature) |
Why This Matters
This stability margin ensures the protected intermediate survives routine acidic operations that would destroy TMS- or TES-protected analogs, making TBDMS the minimal-acceptable protection for any synthesis involving aqueous acid workup or silica gel purification.
- [1] Chapter 5: Functional Group Protection in Organic Synthesis. Relative acid stability scale: TMS (1), TES (64), TBDMS (20,000), TIPS (700,000), TBDPS (5,000,000). View Source
